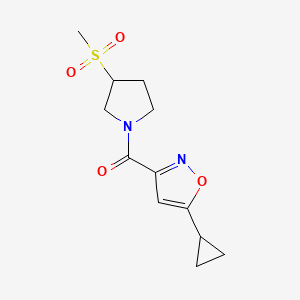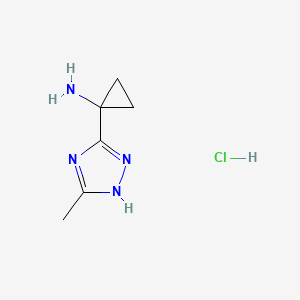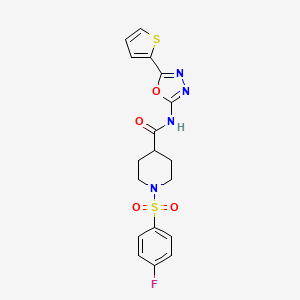
(5-Cyclopropylisoxazol-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-Cyclopropylisoxazol-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings . It has an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). Attached to this ring is a cyclopropyl group, which is a three-carbon ring. The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Isoxazoles can be synthesized through 1,3-dipolar cycloaddition or nitrile oxide cycloaddition . The cyclopropyl group could be introduced through a cyclopropanation reaction. The pyrrolidine ring could be synthesized through a variety of methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and cyclopropyl groups would introduce some rigidity into the molecule, while the pyrrolidine ring could potentially exist in different conformations .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole ring, which can participate in various reactions such as nucleophilic substitution or reduction . The cyclopropyl group is also known to be reactive under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups could make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Cancer Research
The compound has shown promise as a specific RET kinase inhibitor . RET kinase activating mutations are common in human thyroid and lung cancers . The inhibition of RET kinase is crucial for targeted cancer therapy, especially for tumors that are driven by these mutations. This compound could be a potential therapeutic agent due to its specificity and potency against RET kinase.
Drug Development
In drug development, the compound’s high metabolic stability makes it an excellent candidate for further development into a drug . Its ability to effectively suppress the growth of cancer cells transformed with wild-type RET and its gatekeeper mutant (V804M) positions it as a promising lead in the discovery of new cancer treatments.
Kinase Selectivity Profiling
The compound has been used in kinase selectivity profiling, where it demonstrated exclusive inhibition of RET among a panel of 369 kinases . This selectivity is essential for reducing off-target effects and increasing the therapeutic index of potential drugs.
Metabolic Stability Studies
The compound’s design enhances its metabolic stability, which is a critical factor in drug design . Metabolic stability ensures that a drug remains effective for a longer duration in the body, thereby reducing the frequency of dosing.
Toxicology
Assessing the toxicity profile of this compound is crucial to ensure its safety for human use. Toxicological studies help in determining the safe dosage range and identifying any potential adverse effects.
Each of these applications contributes to the overall understanding and development of this compound as a potential therapeutic agent, particularly in the treatment of cancers associated with RET kinase mutations. The specificity and metabolic stability of this compound make it a valuable tool in cancer research and drug development.
European Journal of Medicinal Chemistry (2016) Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-19(16,17)9-4-5-14(7-9)12(15)10-6-11(18-13-10)8-2-3-8/h6,8-9H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKPGIRCBTVFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3015071.png)

![7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3015073.png)
![N-(4-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3015074.png)

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3015080.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide](/img/structure/B3015083.png)
![N-(cyanomethyl)-1-[(2,4-dichlorophenyl)methyl]-N,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3015084.png)
![4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B3015085.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B3015086.png)
![3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3015088.png)
